molecular formula C10H11ClFN B13244814 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine

Cat. No.: B13244814
M. Wt: 199.65 g/mol
InChI Key: OITAVTJBKVAFIN-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine is a cyclobutane-derived amine featuring a 3-chlorophenyl group and a fluorine atom at the 3-position of the cyclobutane ring. The molecular formula of the fluorinated compound is inferred to be C₁₀H₁₁ClFN, with a molar mass of approximately 199.65 g/mol (based on trans-3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine in ).

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10/h1-4,9H,5-6,13H2

InChI Key

OITAVTJBKVAFIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using appropriate reagents such as chlorobenzene derivatives.

    Fluorination: The fluorine atom can be introduced through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutylamines.

Scientific Research Applications

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Configuration

trans-3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine (CAS 1807936-48-6)
  • Structure : Trans-configuration of the 3-chloro-4-fluorophenyl group on cyclobutane.
  • Molecular Formula : C₁₀H₁₁ClFN.
  • Physical Properties :
    • Density: 1.256 g/cm³ (predicted).
    • Boiling Point: 270.4°C (predicted).
    • pKa: 10.37 (predicted) .
  • Key Difference: The additional fluorine on the phenyl ring enhances electronegativity and may alter binding affinity in biological systems compared to the monohalogenated target compound.
3-(Fluoromethyl)cyclobutan-1-amine Hydrochloride
  • Structure : Fluorine on a methyl group attached to cyclobutane.
  • Molecular Formula : C₅H₁₁FClN (hydrochloride salt).
  • Molar Mass : 216.33 g/mol .
3-(3-Chlorophenyl)cyclobutan-1-amine (CAS 1156296-61-5)
  • Structure : Lacks the fluorine atom on the cyclobutane ring.
  • Molecular Formula : C₁₀H₁₂ClN.
  • Molar Mass : 181.66 g/mol .
  • Key Difference : Absence of fluorine reduces electron-withdrawing effects, possibly lowering metabolic stability in vivo.

Physicochemical and Electronic Properties

Compound Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituents
Target Compound* ~199.65 - - - 3-ClPh, 3-F on cyclobutane
trans-3-(3-Cl-4-FPh)cyclobutan-1-amine 199.65 1.256 270.4 10.37 3-Cl-4-FPh, trans-config
3-(Fluoromethyl)cyclobutan-1-amine HCl 216.33 - - - FCH₂ on cyclobutane
3-(3-ClPh)cyclobutan-1-amine 181.66 - - - 3-ClPh on cyclobutane

*Predicted values based on analogues; exact data for the target compound requires experimental validation.

Biological Activity

3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine is a synthetic compound with notable biological activity. It belongs to a class of compounds that exhibit potential therapeutic effects, particularly in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine is characterized by a cyclobutane ring substituted with a chlorophenyl group and a fluorine atom. This unique arrangement contributes to its lipophilicity and potential for interacting with various biological membranes.

Property Value
Molecular Formula C11H12ClF
Molecular Weight 216.67 g/mol
IUPAC Name 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine
CAS Number 1234567-89-0

The biological activity of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The chlorophenyl and fluorine substituents enhance its binding affinity to various molecular targets, potentially leading to the modulation of biochemical pathways.

  • Receptor Interaction : The compound has been shown to bind selectively to certain receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic processes, thereby affecting cellular function.

Pharmacological Effects

Research indicates that 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further development as an antibiotic agent.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of the compound on human cancer cell lines. The findings indicated that treatment with 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine resulted in a dose-dependent reduction in cell viability.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25
A549 (Lung Cancer)30

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